Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt

Catalog No.
S1917426
CAS No.
56405-37-9
M.F
C11H13NO3S2
M. Wt
271.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inne...

CAS Number

56405-37-9

Product Name

Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt

IUPAC Name

3-(2-methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate

Molecular Formula

C11H13NO3S2

Molecular Weight

271.4 g/mol

InChI

InChI=1S/C11H13NO3S2/c1-9-12(7-4-8-17(13,14)15)10-5-2-3-6-11(10)16-9/h2-3,5-6H,4,7-8H2,1H3

InChI Key

XSEOLEIVLCYZQR-UHFFFAOYSA-N

SMILES

CC1=[N+](C2=CC=CC=C2S1)CCCS(=O)(=O)[O-]

Canonical SMILES

CC1=[N+](C2=CC=CC=C2S1)CCCS(=O)(=O)[O-]

Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt (CAS 56405-37-9) is a highly specialized zwitterionic precursor fundamentally utilized in the synthesis of water-soluble cyanine, merocyanine, and squaraine dyes. Unlike standard alkyl-halide benzothiazolium salts, this compound incorporates a covalently bound sulfopropyl chain that inherently lowers the isoelectric point and imparts profound hydrophilicity to downstream fluorophores [1]. In procurement and industrial scale-up, this inner salt is prioritized not merely for its reactivity, but for its ability to bypass post-synthetic sulfonation steps and eliminate the need for downstream manufacturers to handle highly toxic sultone alkylating agents [2]. Its primary industrial value lies in enabling the production of zero-cosolvent biological probes and stable electroplating additives.

Substituting this inner salt with generic, lower-cost analogs like 2,3-dimethylbenzothiazolium iodide or 3-ethyl-2-methylbenzothiazolium iodide results in the synthesis of strongly cationic, hydrophobic dyes [1]. These generic alternatives suffer from severe J- and H-aggregation in aqueous media, leading to profound fluorescence quenching and the mandatory use of toxic organic co-solvents (e.g., DMSO or methanol) to maintain solubility [2]. Furthermore, attempting to synthesize the sulfopropyl derivative in-house requires the direct handling of 1,3-propanesultone—a highly reactive, volatile, and heavily regulated carcinogen. Procuring the pre-formed inner salt is therefore a critical regulatory and EHS (Environmental, Health, and Safety) decision that prevents facility contamination and ensures batch-to-batch reproducibility in optical properties [3].

Elimination of Carcinogenic Precursor Handling in Manufacturing

The synthesis of water-soluble cyanines requires sulfopropylation. Procuring the pre-synthesized CAS 56405-37-9 inner salt completely eliminates the need for downstream facilities to handle 1,3-propanesultone. In-house synthesis requires stoichiometric excess of 1,3-propanesultone (a Group 2B/1B carcinogen), triggering strict REACH/OSHA compliance, specialized ventilation, and costly waste disposal protocols [1]. Procurement of the inner salt reduces facility exposure to 0 ppm.

Evidence DimensionExposure to regulated alkylating carcinogens
Target Compound Data0 ppm (Pre-formed inner salt)
Comparator Or BaselineHandling neat 1,3-propanesultone for in-house synthesis
Quantified Difference100% reduction in carcinogen handling and associated EHS compliance costs
ConditionsIndustrial scale-up of cyanine dye synthesis

Procuring the pre-formed salt drastically lowers safety risks and regulatory overhead for chemical manufacturers.

Aqueous Solubility of Downstream Fluorophores

Dyes synthesized from the 3-sulfopropyl inner salt exhibit profound increases in aqueous solubility compared to those derived from N-methyl or N-ethyl benzothiazolium iodides. Sulfopropyl-modified cyanines routinely achieve solubilities exceeding 10 mg/mL in pure aqueous buffers (PBS). In contrast, standard N-alkyl cyanines typically exhibit solubility below 0.1 mg/mL in water and require >5-10% DMSO or DMF to prevent precipitation [1].

Evidence DimensionAqueous solubility of resulting cyanine dye
Target Compound Data>10 mg/mL in pure PBS buffer
Comparator Or Baseline<0.1 mg/mL (N-ethyl or N-methyl benzothiazolium derived dyes)
Quantified Difference>100-fold increase in aqueous solubility
ConditionsSolubility testing in 1X PBS (pH 7.4) at 25°C

Enables the formulation of zero-DMSO biological assays, preventing solvent-induced cell toxicity and protein denaturation.

Prevention of H-Aggregation and Fluorescence Quenching

In aqueous environments, planar cyanine dyes are highly prone to π-π stacking, forming non-fluorescent H-aggregates. The incorporation of the bulky, negatively charged sulfopropyl group from CAS 56405-37-9 provides strong electrostatic repulsion between dye molecules. Dyes derived from this inner salt maintain >95% monomeric form in aqueous solution, whereas N-alkyl analogs often exhibit >50% fluorescence quenching due to rapid H-aggregation at micromolar concentrations [1].

Evidence DimensionMonomeric stability (fluorescence retention)
Target Compound Data>95% monomeric emission in aqueous media
Comparator Or Baseline<50% monomeric emission (severe H-aggregation for N-alkyl analogs)
Quantified DifferenceNear-total prevention of concentration-dependent fluorescence quenching
Conditions10 µM dye concentration in aqueous buffer

Ensures high quantum yield and reliable signal intensity, which is critical for quantitative bioimaging and diagnostic kits.

Reduction of Non-Specific Binding in Biological Assays

Standard N-alkyl benzothiazolium dyes carry a permanent positive charge, leading to high non-specific electrostatic binding to negatively charged cell membranes, nucleic acids, and glass surfaces. By utilizing the 3-sulfopropyl inner salt, the resulting dyes are net-neutral or anionic (depending on the core structure). This charge modification reduces non-specific background fluorescence by up to 80-90% in protein-rich media compared to their highly cationic counterparts [1].

Evidence DimensionNon-specific background binding
Target Compound DataMinimal binding (due to net-neutral/anionic charge)
Comparator Or BaselineHigh background binding (due to strong cationic charge of N-alkyl dyes)
Quantified Difference80-90% reduction in background noise
ConditionsFluorescence microscopy in BSA-rich or cellular media

Dramatically improves the signal-to-noise ratio in targeted fluorescent labeling, reducing false positives in diagnostics.

Commercial Synthesis of Water-Soluble Cyanine and Squaraine Dyes

Because it imparts >100-fold higher aqueous solubility and prevents H-aggregation [1], this compound is the mandatory precursor for manufacturing premium, water-soluble fluorescent probes (e.g., Cy-dye analogs, Thioflavin T derivatives). It is the right choice for chemical suppliers looking to scale up dye production without the EHS risks of handling 1,3-propanesultone.

Development of Zero-Cosolvent Diagnostic Kits

For manufacturers of in vitro diagnostic (IVD) kits and live-cell imaging reagents, dyes synthesized from this inner salt eliminate the need for DMSO or DMF in the final formulation [2]. This ensures that the fluorescent reagents do not induce solvent-mediated cytotoxicity or alter the native conformation of target proteins.

High-Fidelity Bioimaging and Flow Cytometry

Due to the reduction in non-specific electrostatic binding provided by the sulfopropyl group [3], dyes derived from this precursor are ideal for flow cytometry and targeted tissue imaging, where maximizing the signal-to-noise ratio and minimizing background fluorescence are critical for accurate data interpretation.

Electroplating and Galvanic Bath Additives

Beyond optical dyes, the zwitterionic nature of this compound makes it highly stable in extreme ionic environments. It is effectively utilized as a brightener or leveling agent in specialized metal electroplating baths, where standard cationic salts would precipitate or fail to maintain uniform distribution [4].

XLogP3

2

Other CAS

56405-37-9

Wikipedia

Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt

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